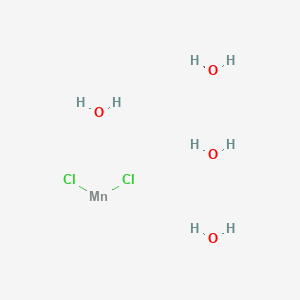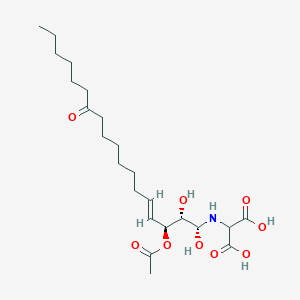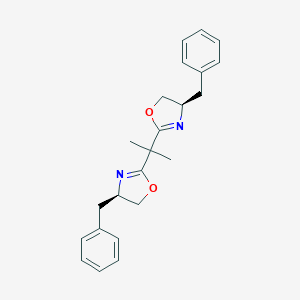![molecular formula C31H41N5O7S2-2 B129129 (2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid CAS No. 151608-23-0](/img/structure/B129129.png)
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Opioid receptors are divided into three types: μ, κ, and δ, depending upon their ligands. These ligands are peptides and are classified as enkephalins, endorphins, and dynorphins . Enkephalins are endogenous opiates that modulate analgesia, reward, and stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid involves the formation of a peptide chain through solid-phase peptide synthesis (SPPS). The amino acid sequence for this compound is Tyr-Pen-Gly-Phe-Pen, with a disulfide bridge between the penicillamine residues at positions 2 and 5 . The synthesis typically involves the following steps:
Coupling of Amino Acids: The amino acids are sequentially coupled to a solid resin support using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA.
Disulfide Bridge Formation: The disulfide bridge between the penicillamine residues is formed through oxidation using a reagent like iodine or DMSO.
Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification .
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Iodine, DMSO
Reduction: DTT, TCEP
Substitution: Various nucleophiles depending on the desired modification
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Free thiols
Substitution: Modified peptides with altered side chains
Scientific Research Applications
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid has a wide range of scientific research applications:
Mechanism of Action
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid exerts its effects by binding to δ1-opioid receptors, which are G-protein-coupled receptors. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to the modulation of pain, reward, and stress responses . The primary molecular targets are the δ1-opioid receptors, and the pathways involved include inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .
Comparison with Similar Compounds
Similar Compounds
[D-Pen2,5]-Enkephalin (DPDPE): Another δ1-opioid receptor agonist with a similar structure but different amino acid sequence.
Met-Enkephalin: An endogenous opioid peptide with a different amino acid sequence and receptor affinity.
Leu-Enkephalin: Another endogenous opioid peptide with a different amino acid sequence and receptor affinity.
Uniqueness
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid is unique due to its specific amino acid sequence and the presence of a disulfide bridge between the penicillamine residues. This structural feature confers high selectivity and affinity for δ1-opioid receptors, making it a valuable tool for studying opioid receptor pharmacology and developing new therapeutic agents .
Properties
CAS No. |
151608-23-0 |
|---|---|
Molecular Formula |
C31H41N5O7S2-2 |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C31H41N5O7S2/c1-17(2)26(33)29(41)34-19(4)28(40)35-24(16-20-8-6-5-7-9-20)27(39)31(30(42)43,36(44)45)18(3)14-25(38)23(32)15-21-10-12-22(37)13-11-21/h5-13,17-19,23-24,26,37H,14-16,32-33H2,1-4H3,(H,34,41)(H,35,40)(H,42,43)/q-2/t18?,19-,23-,24-,26+,31-/m0/s1 |
InChI Key |
GEMNCLQIETXWPM-ALLOXMOUSA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[C@@](C(C)CC(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
Synonyms |
(Ala(3))DPDPE 2,5-Pen-3-Ala-enkephalin enkephalin, Pen(2,5)-Ala(3)- enkephalin, Pen(2,5)-Ala(3)-, (D-Ala(3))-stereoisomer enkephalin, penicillamine(2,5)-alanyl(3)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)






![ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI)](/img/structure/B129077.png)



![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
